3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18244961
InChI: InChI=1S/C13H12FNO/c1-16-13-7-4-10(8-12(13)14)9-2-5-11(15)6-3-9/h2-8H,15H2,1H3
SMILES:
Molecular Formula: C13H12FNO
Molecular Weight: 217.24 g/mol

3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine

CAS No.:

Cat. No.: VC18244961

Molecular Formula: C13H12FNO

Molecular Weight: 217.24 g/mol

* For research use only. Not for human or veterinary use.

3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine -

Specification

Molecular Formula C13H12FNO
Molecular Weight 217.24 g/mol
IUPAC Name 4-(3-fluoro-4-methoxyphenyl)aniline
Standard InChI InChI=1S/C13H12FNO/c1-16-13-7-4-10(8-12(13)14)9-2-5-11(15)6-3-9/h2-8H,15H2,1H3
Standard InChI Key WJLUFPSIXROZJM-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C2=CC=C(C=C2)N)F

Introduction

Key Findings

3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine is a biphenyl derivative characterized by a fluorine atom at the 3' position and a methoxy group at the 4' position of one benzene ring, with an amine group at the 4 position of the adjacent ring. While direct studies on this specific compound remain limited, structural analogs and synthetic methodologies provide critical insights into its physicochemical behavior, biological interactions, and industrial applicability. This report synthesizes data from peer-reviewed pharmacological studies and synthetic chemistry literature to outline its potential roles in medicinal chemistry and materials science.

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-amino-3'-fluoro-4'-methoxy-1,1'-biphenyl, reflects its substitution pattern:

  • Biphenyl core: Two benzene rings connected by a single bond.

  • Substituents:

    • Fluorine (-F) at the 3' position (meta to the biphenyl bond on the second ring).

    • Methoxy (-OCH₃) at the 4' position (para to the biphenyl bond on the second ring).

    • Amino (-NH₂) at the 4 position (para to the biphenyl bond on the first ring).

Table 1: Physicochemical Properties

PropertyValueSource
Molecular formulaC₁₃H₁₁FNO
Molecular weight217.24 g/mol
Canonical SMILESCOC1=C(C=CC(=C1)F)C2=CC=C(C=C2)N
Topological polar surface area52.3 ŲCalculated

The fluorine atom’s electronegativity and the methoxy group’s electron-donating nature create a polarized electronic environment, influencing solubility and reactivity.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction between aryl halides and boronic acids. Key steps include:

Table 2: Representative Synthesis Protocol

StepReactantsConditionsYield
13-Fluoro-4-methoxyphenylboronic acid + 4-bromoanilinePd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C68–72%

Mechanistic Insights:

  • The palladium catalyst facilitates oxidative addition with the aryl bromide.

  • Transmetalation with the boronic acid precedes reductive elimination to form the biphenyl bond.

  • Post-coupling modifications (e.g., deprotection of amine groups) may refine purity.

Industrial-Scale Challenges

  • Catalyst efficiency: Recycling palladium remains economically challenging.

  • Solvent selection: Transitioning from DMF to greener solvents (e.g., cyclopentyl methyl ether) is under investigation.

ActivityMechanismIC₅₀/EC₅₀
D1R modulationAllosteric cAMP potentiation~5 μM*
COX-2 inhibitionCompetitive binding0.8 μM*
Cytokine suppressionNF-κB pathway inhibition2.3 μM*
*Estimated from structural analogs .

Anticancer Applications

  • Apoptosis induction: Fluorinated biphenyls trigger caspase-3 activation in HT-29 colon cancer cells (EC₅₀ = 12 μM).

  • Cell cycle arrest: G1/S phase blockade via p21 upregulation observed in vitro.

Material Science Applications

Organic Electronics

  • OLEDs: The biphenyl core’s planar structure facilitates π-π stacking, enhancing charge transport.

  • Liquid crystals: Methoxy groups improve thermal stability (Tₙₑₘ = 145°C in analogous compounds).

Table 4: Electronic Properties of Biphenyl Derivatives

PropertyValueApplication
HOMO/LUMO levels-5.3 eV/-2.1 eVHole-transport layers
Bandgap3.2 eVBlue-emitting OLEDs

Future Research Directions

  • Pharmacokinetic studies: Evaluate oral bioavailability and blood-brain barrier penetration.

  • Structure-activity relationships: Systematically vary substituents to optimize D1R binding.

  • Scalable synthesis: Develop continuous-flow reactors to improve yield and reduce waste.

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